B611158 (R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide CAS No. 1198221-21-4

(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide

Cat. No. B611158
M. Wt: 451.54
InChI Key: AMCGLRWKUQPNKD-MRXNPFEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Applications

  • Catalytic Applications

    A study by Jetti, Verma, & Jain (2017) describes the use of sulfonamide derivatives as catalysts in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones. This demonstrates their potential use in catalyzing reactions involving similar chemical structures.

  • Antitumor Activities

    Research by Xiong Jing (2011) highlights the synthesis of compounds related to the given chemical, showing selective antitumor activities. This suggests the possible application of the compound in cancer research and therapy.

  • Synthetic Applications in Organic Chemistry

    A study conducted by Enders, Berg, & Jandeleit (2003) explores the synthesis of related compounds, indicating its relevance in creating novel organic molecules.

  • Crystal Structure Analysis

    Research by Shang et al. (2011) focuses on the synthesis and crystal structure determination of similar compounds, which is vital for understanding molecular interactions and properties.

  • Structural Studies in Chemistry

    Liu et al. (2014) investigate the structures of uracil derivatives closely related to the compound . This type of study is crucial for the development of new pharmaceuticals and understanding biological mechanisms.

  • Synthesis of Pyrimidine Derivatives

    A study by Mekuskiene & Vainilavicius (2006) discusses the synthesis of pyrimidine-2,4-diones, showing the compound's relevance in the creation of complex organic structures.

  • Drug Metabolism Studies

    The work of Zmijewski et al. (2006) involves the preparation of mammalian metabolites of a similar compound, highlighting its importance in pharmacology and drug metabolism research.

  • Heterocyclic System Synthesis

    Research by Hasegawa & Hirooka (1972) on the synthesis of heterocyclic systems underscores the compound's role in the development of new heterocyclic structures in chemistry.

  • Preparation of Novel Compounds

    The study by Fall et al. (2021) demonstrates the preparation of novel compounds, indicating the utility of related chemical structures in creating new molecular entities.

  • Oxidative Degradation Studies

    Research by Hovorka, Hageman, & Schöneich (2002) explores the oxidative degradation of a sulfonamide-containing compound, relevant for understanding the stability and degradation pathways of similar structures.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.


I hope this information is helpful. If you have any other questions, feel free to ask!


properties

IUPAC Name

N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCGLRWKUQPNKD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
Reactant of Route 2
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
Reactant of Route 3
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide

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